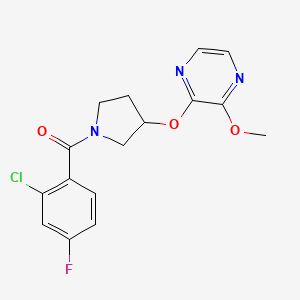
(2-Chloro-4-fluorophenyl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Chloro-4-fluorophenyl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is a fascinating organic compound featuring a complex structure of aryl and heterocyclic groups. Its configuration opens a plethora of possibilities for reactions and interactions, paving the way for diverse applications in various fields including chemistry and medicine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-4-fluorophenyl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves multiple steps, starting with the synthesis of each component:
Preparation of the 2-chloro-4-fluorophenyl ring: : This might involve selective halogenation reactions under specific conditions such as the presence of catalysts like iron(III) chloride or using reagents like chlorofluorobenzene.
Synthesis of the 3-methoxypyrazin-2-yl group: : This can be derived from appropriate pyrazine derivatives through methylation reactions utilizing reagents such as methyl iodide in the presence of a base like sodium hydroxide.
Formation of the pyrrolidine ring: : This is often synthesized via cyclization reactions starting from di-amine precursors and ketones under acidic conditions.
Coupling of the groups: : Finally, these moieties are assembled together through nucleophilic substitution reactions under controlled temperatures and pressures.
Industrial Production Methods: For larger-scale production, the process must be optimized to ensure maximum yield and cost-effectiveness. This involves:
Employing continuous flow chemistry for the reactions.
Utilizing industrial-grade reagents.
Implementing purification steps like recrystallization and chromatography to ensure high purity of the final product.
化学反应分析
Types of Reactions it Undergoes:
Oxidation: : The compound can undergo oxidation reactions, especially in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions are feasible, usually in the presence of reagents like lithium aluminum hydride, targeting specific functional groups.
Substitution: : Nucleophilic or electrophilic substitution reactions can take place, altering the functional groups attached to the core structure.
Common Reagents and Conditions:
Oxidation: : Potassium permanganate, acetic acid, elevated temperatures.
Reduction: : Lithium aluminum hydride, ether, room temperature.
Substitution: : Chlorinating agents, bases like potassium carbonate, solvents such as dimethylformamide.
Major Products Formed:
Oxidation typically yields more oxidized versions of the compound.
Reduction reactions can lead to various hydrogenated derivatives.
Substitution can introduce a variety of functional groups depending on the reagent used.
科学研究应用
Chemistry: : Utilized as an intermediate in organic synthesis for creating more complex molecular architectures. Biology : Studied for its potential interactions with biological macromolecules, possibly as a ligand or an inhibitor. Medicine : Investigated for therapeutic properties, including its role in novel drug discovery and development. Industry : Used in material sciences for the development of new materials with unique properties.
作用机制
The compound operates by interacting with specific molecular targets within a system. This can include:
Molecular Binding: : Binding to specific enzymes or receptors, altering their activity.
Pathway Modulation: : Affecting biochemical pathways, thereby influencing various cellular processes. The exact mechanism would vary based on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
(2-Chloro-4-fluorophenyl)(3-(pyrrolidin-1-yl)methanone)
(2-Chloro-4-fluorophenyl)(3-(pyrazin-2-yl)pyrrolidin-1-yl)methanone
Uniqueness
The presence of the 3-methoxypyrazin-2-yl group, which introduces unique electronic and steric characteristics, enhancing its reactivity and specificity in certain reactions and applications.
Enhanced potential for hydrogen bonding and van der Waals interactions due to its distinct structure.
There you have it—a detailed look at (2-Chloro-4-fluorophenyl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone. Fascinating stuff, right? What else are you curious about?
属性
IUPAC Name |
(2-chloro-4-fluorophenyl)-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN3O3/c1-23-14-15(20-6-5-19-14)24-11-4-7-21(9-11)16(22)12-3-2-10(18)8-13(12)17/h2-3,5-6,8,11H,4,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTDKFYJHFNNJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCN(C2)C(=O)C3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2884445.png)
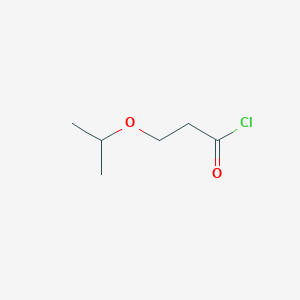
![1-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-3-(propan-2-yl)urea](/img/structure/B2884447.png)
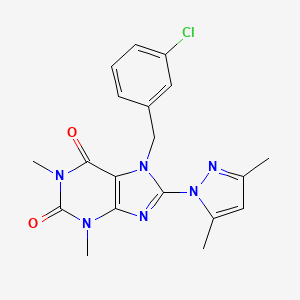

![N-(2-(cyclohex-1-en-1-yl)ethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2884452.png)
![1-[3-(3-Fluoro-4-methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2884453.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2884455.png)
![3-(3-(4-fluorophenoxy)phenyl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propan-1-one](/img/structure/B2884460.png)
![1-[5-(4-methoxyphenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one](/img/structure/B2884461.png)
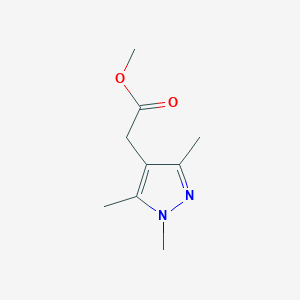
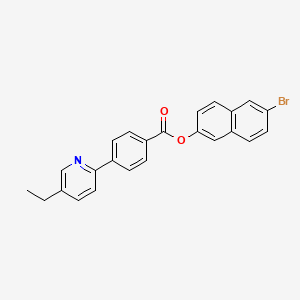
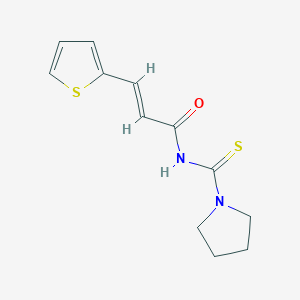
amine hydrobromide](/img/new.no-structure.jpg)
